

An In-depth Technical Guide to the Purity Standards of 1-Iododecane

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Compound of Interest

Compound Name: 1-Iododecane

Cat. No.: B1670042

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This technical guide provides a comprehensive overview of the purity standards, analytical methodologies, and potential impurity profiles for **1-Iododecane** (CAS No. 2050-77-3). The information is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize **1-Iododecane** as a key reagent and intermediate.

Introduction

1-Iododecane is a primary alkyl iodide consisting of a ten-carbon chain with an iodine atom at the terminal position.^[1] It is a versatile synthetic intermediate used in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.^{[2][3]} Given its role in complex molecule synthesis, understanding its purity is critical to ensure reaction efficiency, yield, and the impurity profile of the final product. This guide outlines the typical purity specifications, methods for purity determination, and a discussion of common process-related impurities.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Iododecane** is presented below.^{[3][4][5]}

Property	Value	References
Molecular Formula	C ₁₀ H ₂₁ I	[3][4][5]
Molecular Weight	268.18 g/mol	[3][4]
CAS Number	2050-77-3	[2][3][4]
Appearance	Colorless to light yellow liquid	[1][6]
Boiling Point	132 °C at 15 mmHg	[2][3]
Density	1.257 g/mL at 25 °C	[2][3]
Refractive Index (n _D ²⁰)	1.485	[2][3]
Solubility	Immiscible with water; soluble in organic solvents	[1][6]

Purity Specifications and Common Impurities

Currently, there are no official pharmacopeial monographs for **1-Iododecane**. Purity standards are therefore primarily defined by commercial suppliers. The typical purity of commercially available **1-Iododecane** is ≥98%. [1][3][6] High-purity grades of 99% or higher are also available, often characterized by HPLC. [2] Many commercial grades are stabilized with copper to prevent degradation. [1][3]

Impurities in **1-Iododecane** can originate from the starting materials, side reactions during synthesis, or degradation. A common synthetic route involves the iodination of 1-decanol. [7][8] Therefore, impurities found in commercial 1-decanol are potential contaminants in the final product. [9]

Impurity Category	Potential Impurities	Likely Origin
Unreacted Starting Materials	1-Decanol	Incomplete reaction during synthesis from 1-decanol.
Related Substances	1-Bromodecane, 1-Chlorodecane	Use of impure iodine or cross-contamination.
Other Alkyl Iodides (e.g., 1-Iodooctane, 1-Iodododecane)	Impurities (e.g., 1-octanol, 1-dodecanol) in the 1-decanol starting material.[9]	
Reaction Byproducts	Decyl decanoate	Esterification of 1-decanol with decanoic acid (an impurity in the starting material).[9]
Didecyl ether	Etherification side reaction during synthesis.	
Degradation Products	Decene	Elimination of hydrogen iodide.
1-Decanol	Hydrolysis.	
Residual Solvents	Dichloromethane, Hexanes, Pentane	Solvents used in the synthesis and purification process.[7][8]

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of **1-Iododecane** and to identify and quantify any impurities.

Gas chromatography is the most common method for assay determination of **1-Iododecane**.[6]

A flame ionization detector (FID) is typically used for its high sensitivity to hydrocarbons.

Experimental Protocol:

- Column: A non-polar column, such as a DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.
- Detector Temperature (FID): 280 °C.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold: 5 minutes at 250 °C.
- Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
- Data Analysis: The assay is determined by area percent normalization, assuming all components have a similar response factor with an FID. For higher accuracy, a reference standard should be used.

GC-MS is a powerful tool for the identification of unknown impurities.[\[10\]](#) The fragmentation patterns observed in the mass spectrum provide structural information.

Experimental Protocol:

- GC Conditions: As described in section 4.1.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Analysis: The mass spectra of impurity peaks are compared with spectral libraries (e.g., NIST) for identification.[\[5\]](#) The fragmentation of **1-iododecane** will show a characteristic molecular ion peak (m/z 268) and fragments corresponding to the loss of iodine (m/z 141) and alkyl chain fragmentation.

While less common for volatile compounds like **1-iododecane**, HPLC can be used for the analysis of non-volatile impurities or for high-purity grades.^[2]

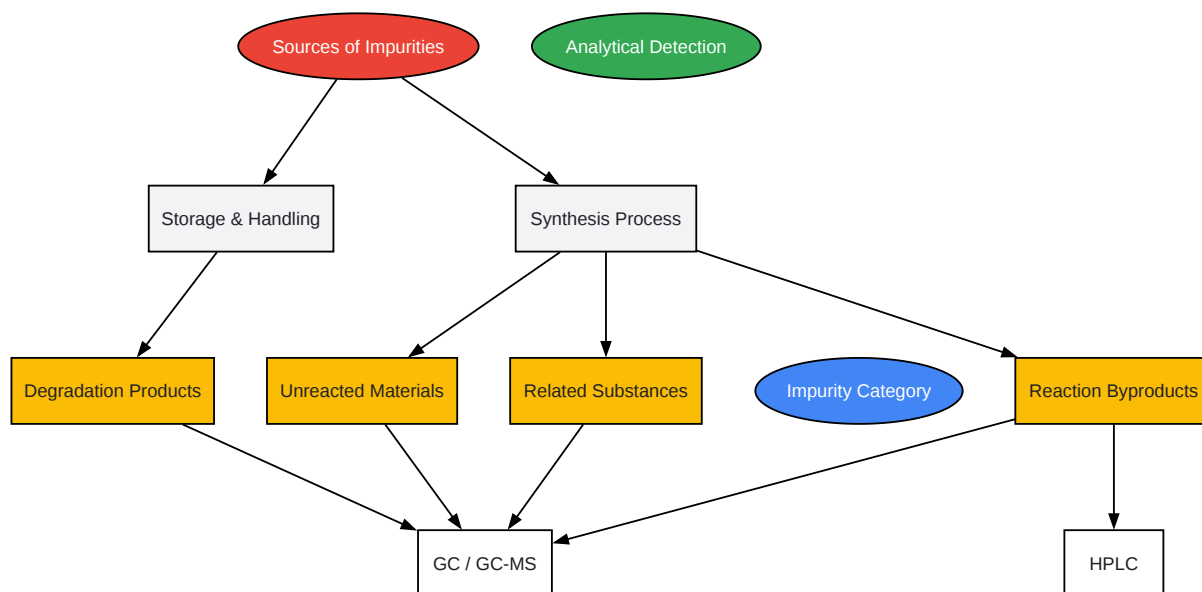
Experimental Protocol:

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Detector: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μ L.
- Infrared (IR) Spectroscopy: Can confirm the presence of the alkyl chain and the C-I bond. The NIST Chemistry WebBook provides reference IR spectra.^[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of **1-iododecane** and can be used for quantitative analysis (qNMR) with an internal standard.

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationships in the impurity profile of **1-iododecane**.

*Purity assessment workflow for **1-iododecane**.*



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*Logical relationships in the impurity profile of **1-iododecane**.*

Conclusion

The purity of **1-iododecane** is a critical parameter that can influence the outcome of synthetic procedures. While formal purity standards are not established by regulatory bodies, a combination of chromatographic and spectroscopic methods provides a robust framework for its quality control. For sensitive applications, researchers should always consult the Certificate of Analysis for a specific lot and consider performing their own purity verification. A thorough understanding of the potential impurity profile, based on the synthetic route, is essential for troubleshooting and ensuring the reliability of experimental results.

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